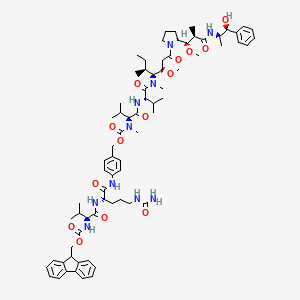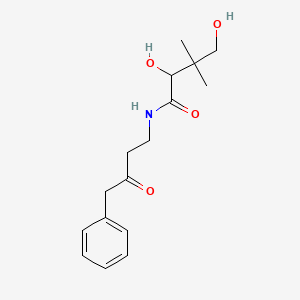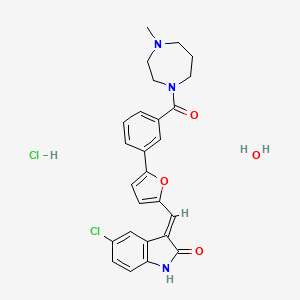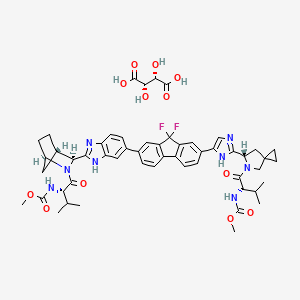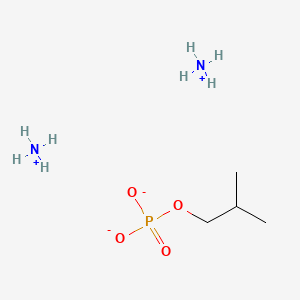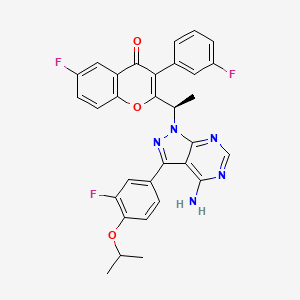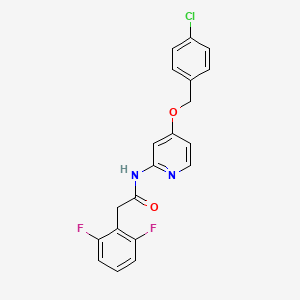
Cpda
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El cloruro de 2-((4-acetoxifenil)-2-cloro-N-metil) etilamonio tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del cloruro de 2-((4-acetoxifenil)-2-cloro-N-metil) etilamonio implica su unión al receptor de glucocorticoides. Esta unión conduce a la activación del receptor, que luego modula la expresión de diversos genes involucrados en las respuestas inflamatorias e inmunes . El compuesto ejerce sus efectos al regular a la baja las citocinas proinflamatorias y regular al alza las citocinas antiinflamatorias . Además, inhibe la activación del factor nuclear-κB, un factor de transcripción clave involucrado en la inflamación .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
CPDA plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The citrate component of this compound acts as a calcium chelator, preventing blood coagulation. The dextrose and adenine provide nutrients to the red blood cells, maintaining their functionality during storage .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the viability of red blood cells during storage. It prevents the transformation of red blood cells from discocytes to spherocytes, which is a common occurrence in stored blood without this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The citrate component binds to calcium ions, inhibiting the coagulation cascade. The dextrose and adenine provide necessary nutrients for ATP production, ensuring the survival of red blood cells .
Temporal Effects in Laboratory Settings
Over time, this compound maintains the morphology and deformability of stored red blood cells for up to 6 weeks . Without this compound, red blood cells undergo a dramatic morphological transformation from discocytes to spherocytes within two weeks .
Metabolic Pathways
This compound is involved in several metabolic pathways. The dextrose and adenine in this compound contribute to the glycolytic pathway, providing the necessary substrates for ATP production .
Transport and Distribution
This compound is distributed within cells and tissues through the circulatory system. It interacts with red blood cells, ensuring their survival during storage .
Subcellular Localization
The subcellular localization of this compound is primarily within the red blood cells. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
La síntesis de cloruro de 2-((4-acetoxifenil)-2-cloro-N-metil) etilamonio implica varios pasos. Un método común incluye la reacción de cloruro de 4-acetoxifenilo con N-metil etilamina en presencia de una base para formar el producto deseado . Las condiciones de reacción normalmente implican temperaturas moderadas y el uso de disolventes como diclorometano o etanol . Los métodos de producción industrial a menudo emplean rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El cloruro de 2-((4-acetoxifenil)-2-cloro-N-metil) etilamonio sufre diversas reacciones químicas, incluyendo:
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes .
Propiedades
IUPAC Name |
N-[4-[(4-chlorophenyl)methoxy]pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O2/c21-14-6-4-13(5-7-14)12-27-15-8-9-24-19(10-15)25-20(26)11-16-17(22)2-1-3-18(16)23/h1-10H,11-12H2,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISJHCLTIVIGLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)NC2=NC=CC(=C2)OCC3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
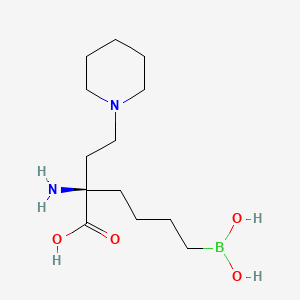

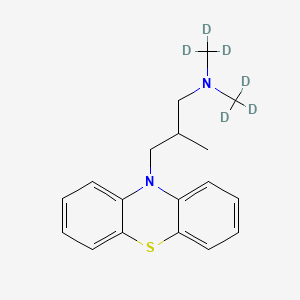

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)
